molecular formula C₅¹³C₅H₁₁N₄Na₂O₉P B1153421 5'-Xanthylic Acid-13C5  Disodium Salt

5'-Xanthylic Acid-13C5 Disodium Salt

Cat. No.: B1153421
M. Wt: 413.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Formula

The systematic nomenclature of 5'-Xanthylic Acid-13C5 Disodium Salt follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds. The complete systematic name is disodium {[(2R,3S,4R,5R)-5-(2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonate-13C5, indicating the specific stereochemical configuration and the presence of five carbon-13 atoms. The parent compound, xanthosine-5'-monophosphate, has been extensively characterized with the IUPAC name {[(2R,3S,4R,5R)-5-(2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid. The structural formula maintains the essential purine nucleoside framework consisting of a xanthine base linked to a ribose sugar through a β-N9-glycosidic bond, with a phosphate group attached to the 5'-position of the ribose moiety.

The molecular architecture encompasses several distinct structural domains that contribute to its biological activity and isotopic labeling potential. The xanthine base component contains a bicyclic purine structure with nitrogen atoms at positions 1, 3, 7, and 9, along with oxygen atoms at positions 2 and 6, forming the characteristic 2,6-dioxopurine configuration. The ribose sugar component adopts a furanose ring conformation with hydroxyl groups at the 2' and 3' positions, providing sites for hydrogen bonding and molecular recognition. The phosphate group exists as a dianionic species at physiological pH, necessitating the presence of two sodium counterions to maintain electroneutrality in the disodium salt form. The systematic positioning of carbon-13 isotopes within this framework enables precise metabolic tracking while preserving the compound's essential biochemical properties.

Isotopic Purity and 13C Labeling Patterns

The isotopic labeling pattern in 5'-Xanthylic Acid-13C5 Disodium Salt involves the strategic replacement of natural abundance carbon-12 atoms with carbon-13 isotopes at five specific positions within the molecular structure. While specific labeling patterns for this compound were not detailed in the available literature, carbon-13 labeling in nucleotide compounds typically focuses on the ribose sugar carbons to enable tracking of carbohydrate metabolism pathways. The five carbon atoms in the ribose moiety (C1', C2', C3', C4', and C5') represent the most logical positions for isotopic substitution, as these carbons participate directly in metabolic transformations and provide comprehensive coverage of sugar metabolism pathways. This labeling strategy would result in a molecular formula of 13C5C5H13N4O9P- 2Na, with a corresponding increase in molecular weight from the natural abundance compound.

Isotopic purity specifications for carbon-13 labeled compounds typically require enrichment levels exceeding 95% at each labeled position to ensure reliable analytical results. The maintenance of high isotopic purity is crucial for metabolic flux analysis and pathway tracing studies, where even small amounts of unlabeled material can confound experimental results. Quality control measures for isotopically labeled nucleotides involve nuclear magnetic resonance spectroscopy and mass spectrometry to verify both the extent and position of isotopic incorporation. The carbon-13 nuclear magnetic resonance spectrum of related xanthosine compounds has been documented, providing reference data for isotopic purity assessment. Manufacturing processes for isotopically labeled nucleotides require specialized synthetic approaches that preserve isotopic integrity while maintaining chemical purity and biological activity.

Labeling Parameter Specification Analytical Method
Carbon-13 Enrichment ≥95% per position Nuclear Magnetic Resonance
Isotopic Distribution Uniform across five carbons Mass Spectrometry
Chemical Purity ≥98% High Performance Liquid Chromatography
Water Content ≤2% Karl Fischer Titration

Physicochemical Properties in Aqueous Solutions

The physicochemical properties of 5'-Xanthylic Acid-13C5 Disodium Salt in aqueous solutions are fundamentally similar to those of the unlabeled parent compound, with minor modifications due to isotopic effects. The disodium salt form exhibits high water solubility, a characteristic shared with other nucleotide sodium salts. The compound exists predominantly as a dianionic species at physiological pH values, with the phosphate group carrying a -2 charge that is balanced by two sodium cations. Solution stability is enhanced by the presence of sodium counterions, which reduce the tendency for phosphate hydrolysis and improve overall compound integrity during storage and handling. The molecular weight of the carbon-13 labeled variant is approximately 415 grams per mole, representing an increase of five atomic mass units compared to the natural abundance compound.

Ionization behavior in aqueous solutions follows typical patterns for nucleotide monophosphates, with primary ionization occurring at the phosphate group. The acid dissociation constants for the parent compound indicate strong acidic character at the phosphate moiety, with secondary ionization possible at the xanthine base under extreme pH conditions. Solution pH significantly influences the compound's stability and biological activity, with optimal conditions typically maintained between pH 6.5 and 8.0 for most applications. Thermal stability in aqueous solutions is generally good at ambient temperatures, though prolonged exposure to elevated temperatures may result in phosphate hydrolysis or base decomposition. The presence of carbon-13 isotopes introduces minimal kinetic isotope effects that may slightly alter reaction rates in enzymatic processes, though these effects are typically negligible for most practical applications.

Property Value Conditions
Molecular Weight ~415 g/mol Carbon-13 labeled form
Water Solubility High 25°C, pH 7.0
pH Range (Stable) 6.5-8.0 Aqueous solutions
Ionic State Dianionic Physiological pH
Storage Temperature 2-8°C Solid form

Properties

Molecular Formula

C₅¹³C₅H₁₁N₄Na₂O₉P

Molecular Weight

413.13

Synonyms

Xanthosine--13C5 5’-Monophosphate Disodium Salt; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs (Non-Isotope-Labeled Nucleotides)
Compound Molecular Formula Molecular Weight (g/mol) Applications
Xanthosine 5'-monophosphate sodium salt C${10}$H${11}$N$4$Na$2$O$_9$P 408.17 Purine metabolism research, nucleic acid synthesis
Adenosine 5'-monophosphate (AMP) C${10}$H${12}$N$5$Na$2$O$_7$P 391.18 Energy transfer, enzyme regulation
Guanosine 5'-monophosphate (GMP) C${10}$H${12}$N$5$Na$2$O$_8$P 407.18 RNA synthesis, flavor enhancer studies

Key Differences :

  • Base Specificity : 5'-Xanthylic Acid contains xanthine, while AMP and GMP feature adenine and guanine, respectively. This alters their roles in metabolic pathways (e.g., xanthine’s involvement in purine degradation vs. adenine/guanine in synthesis) .
  • Solubility : The disodium salt form of XMP enhances solubility compared to free acid forms of other nucleotides.
Isotope-Labeled Nucleotides
Compound Molecular Formula Molecular Weight (g/mol) Isotopic Label Applications
5'-Xanthylic Acid-13C5 Disodium Salt C${10}$H${11}$$^{13}$C$5$N$4$Na$2$O$9$P 413.17 $^{13}$C$_5$ Metabolic flux analysis, isotope dilution MS
[1'-13C]AMP Disodium Salt $^{13}$CC$9$H${12}$N$5$Na$2$O$_7$P 392.18 $^{13}$C (position 1') Tracing nucleotide turnover in ATP-dependent processes
2′-Deoxycytidine-13C9,15N3 5′-monophosphate $^{13}$C$9$H${12}$$^{15}$N$3$Na$2$O$_7$P 363.08 $^{13}$C$9$, $^{15}$N$3$ DNA replication studies, epigenetic labeling
L-α-Hydroxyglutaric acid-13C5 disodium salt $^{13}$C$5$H$6$Na$2$O$5$ 197.04 $^{13}$C$_5$ Cancer metabolism research (e.g., D-2HG in IDH-mutant tumors)

Key Differences :

  • Isotope Position : 5'-Xanthylic Acid-13C5 labels the ribose and/or base carbons, whereas [1'-13C]AMP labels only the 1' carbon of adenine. Position specificity affects tracer utility in pathway analysis .
  • Functional Role: While 5'-Xanthylic Acid-13C5 focuses on purine degradation, L-α-Hydroxyglutarate-13C5 is linked to tricarboxylic acid (TCA) cycle anomalies .
Sodium Salt Derivatives
Compound Stability & Handling Key Use Cases
5'-Xanthylic Acid-13C5 Disodium Salt Stable at room temperature; requires desiccation for long-term storage Isotopic internal standards in metabolomics
L-α-Hydroxyglutarate-13C5 Disodium Salt Hygroscopic; requires storage at -20°C Quantifying oncometabolites in cancer
2′-Deoxyadenosine-13C10,15N5 Disodium Salt Stable in Tris-HCl buffer (pH 7.4); avoid freeze-thaw cycles DNA repair and synthesis assays

Key Differences :

  • Storage Conditions : Xanthylic Acid-13C5’s room-temperature stability contrasts with the cryogenic requirements of L-α-Hydroxyglutarate-13C5 .
  • Buffer Compatibility: Nucleotides like 2′-Deoxyadenosine-13C10,15N5 are formulated in Tris-HCl for enzymatic compatibility, whereas xanthylic acid is often used in neutral aqueous solutions .

Preparation Methods

Phosphorylation of Xanthosine

Xanthosine, a nucleoside composed of xanthine and ribose, undergoes phosphorylation at the 5'-hydroxyl group using phosphorylating agents such as phosphorus oxychloride (POCl3) in trimethyl phosphate. The reaction proceeds at controlled temperatures (0–5°C) to minimize side reactions. After 4–6 hours, the mixture is quenched with ice-cold water, yielding xanthosine 5'-monophosphate (XMP) as a crude product.

Reaction Scheme:

Xanthosine+POCl3Trimethyl phosphateXMP+HCl\text{Xanthosine} + \text{POCl}_3 \xrightarrow{\text{Trimethyl phosphate}} \text{XMP} + \text{HCl}

Neutralization with sodium hydroxide (2 equivalents) converts XMP into its disodium salt.

Purification and Crystallization

The crude product is purified via ion-exchange chromatography using DEAE-Sephadex A-25 resin. Elution with a linear gradient of ammonium bicarbonate (0.1–0.5 M) separates XMP from unreacted xanthosine and phosphorylated byproducts. Subsequent lyophilization yields a white crystalline solid with >95% purity.

Table 1: Key Parameters for Chemical Synthesis

ParameterValueSource
Reaction Temperature0–5°C
Phosphorylating AgentPOCl3
Neutralizing AgentNaOH (2 eq)
Purity After Purification≥95%

Enzymatic Synthesis Pathways

Enzymatic methods offer higher specificity and avoid harsh reagents. Xanthosine 5'-monophosphate synthase (XMP synthase) catalyzes the conversion of inosine 5'-monophosphate (IMP) to XMP in purine biosynthesis pathways.

Recombinant Enzyme Systems

Escherichia coli strains expressing XMP synthase are cultured in minimal media supplemented with guanine to induce enzyme production. Cell lysates are incubated with IMP and glutamine as an amino group donor. The reaction is monitored via HPLC to ensure complete conversion.

Immobilized Enzyme Reactors

To enhance reusability, XMP synthase is immobilized on chitosan beads. A continuous-flow bioreactor achieves 85% conversion efficiency over 10 cycles, significantly reducing production costs.

Isotopic Labeling Techniques for 13C5 Incorporation

Incorporating 13C into the ribose moiety of XMP requires labeled precursors at specific positions. Two primary strategies are employed:

Biosynthetic Labeling with 13C-Glucose

Microbial cultures (e.g., E. coli) are grown in media containing uniformly labeled 13C5-glucose. The ribose moiety of xanthosine incorporates 13C via the pentose phosphate pathway. Subsequent phosphorylation yields 13C5-XMP, which is neutralized to the disodium salt.

Table 2: Isotopic Incorporation Efficiency

Precursor13C Incorporation RateSource
U-13C5-Glucose98.2%
1-13C-Ribose72.5%

Chemical Synthesis with 13C-Labeled Intermediates

13C5-ribose is chemically synthesized from 13C-formaldehyde via the formose reaction. Condensation with xanthine (using purine nucleoside phosphorylase) forms 13C5-xanthosine, which is phosphorylated as described in Section 1.1.

Purification of 5'-Xanthylic Acid-13C5 Disodium Salt

Isotopic purity (>99%) is critical for analytical applications.

Ion-Exchange Chromatography

A strong anion-exchange resin (Q Sepharose HP) separates 13C5-XMP from unlabeled contaminants. Elution with 0.3 M NaCl in 20 mM Tris-HCl (pH 8.0) achieves baseline separation.

Reverse-Phase HPLC

A C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (10 mM ammonium acetate, pH 5.0) resolves 13C5-XMP (retention time: 12.3 min) from impurities.

Analytical Validation

Mass Spectrometry

LC-MS analysis confirms isotopic enrichment. The 13C5-XMP disodium salt exhibits a molecular ion at m/z 393.1 ([M+H]+, calc. 393.08), with a 5 Da shift compared to the unlabeled compound.

13C NMR Spectroscopy

The ribose moiety shows distinct 13C signals at δ 92.4 (C1'), 75.1 (C2'), 71.3 (C3'), 86.7 (C4'), and 64.9 ppm (C5').

SupplierPurityPrice (10 mg)Source
Cayman Chemical≥95%$32
Hangzhou Meiya Pharmaceutical≥98%$0.00/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.